2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, fluorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with 2-chloropyridine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form various derivatives, while reduction can lead to the formation of alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can yield carboxylic acid derivatives or ketones.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound is employed in studies investigating its biological activity and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their structure and function, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but with a trifluoromethyl group instead of the difluorophenyl group.
2,3-Difluoro-5-chloropyridine: Another related compound with similar substituents on the pyridine ring.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound features both difluorophenyl and trifluoromethyl groups.
Uniqueness: 2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. Its combination of chlorine, fluorine, and carboxylic acid groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO2/c13-11-4-9(12(17)18)10(5-16-11)6-1-7(14)3-8(15)2-6/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMBHFZLUPMQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687341 |
Source
|
Record name | 2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-33-2 |
Source
|
Record name | 2-Chloro-5-(3,5-difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.